- Preparation of acid-sensitive epoxy monomers, China, , ,

Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

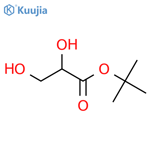

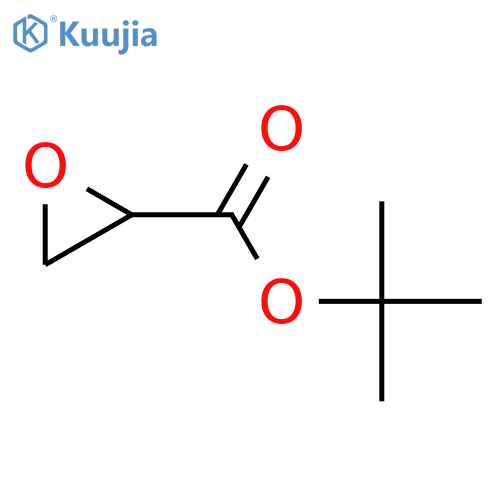

92223-80-8 structure

Produktname:tert-Butyl Oxirane-2-carboxylate

tert-Butyl Oxirane-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- TERT-BUTYL OXIRANE-2-CARBOXYLATE

- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)

- Glycidic acid, tert-butyl ester (7CI)

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)

- Oxirane-2-carboxylic acid tert-butyl ester

- AS-67498

- DB-088544

- 92223-80-8

- tert-butyloxirane-2-carboxylate

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- CS-0037958

- MFCD24501779

- SCHEMBL7870788

- tert-Butyl (R)-oxirane-2-carboxylate

- SY125206

- Z1509050079

- EN300-1272483

- W11683

- AKOS032961391

- tert-Butyl Oxirane-2-carboxylate

-

- MDL: MFCD24501779

- Inchi: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3

- InChI-Schlüssel: DPZMUWXOAMOYDT-UHFFFAOYSA-N

- Lächelt: O=C(C1CO1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 144.078644241g/mol

- Monoisotopenmasse: 144.078644241g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 3

- Komplexität: 145

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 38.8Ų

- XLogP3: 0.8

tert-Butyl Oxirane-2-carboxylate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl Oxirane-2-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A984320-1g |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 98% | 100mg |

¥36 | 2023-04-12 | |

| Enamine | EN300-1272483-0.1g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.1g |

$106.0 | 2023-06-08 | |

| abcr | AB487767-5 g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€227.90 | 2023-04-20 | |

| TRC | B872003-100mg |

tert-Butyl Oxirane-2-carboxylate |

92223-80-8 | 100mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-1272483-10000mg |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95.0% | 10000mg |

$493.0 | 2023-10-02 | |

| Enamine | EN300-1272483-10.0g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 10g |

$807.0 | 2023-06-08 | |

| Enamine | EN300-1272483-2.5g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 2.5g |

$390.0 | 2023-06-08 | |

| Enamine | EN300-1272483-0.25g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.25g |

$151.0 | 2023-06-08 | |

| abcr | AB487767-5g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€213.00 | 2025-02-13 |

tert-Butyl Oxirane-2-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Referenz

- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K

Referenz

- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt

Referenz

- A chameleon catalyst for nonheme iron-promoted olefin oxidation, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane

Referenz

- A stereocontrolled approach to electrophilic epoxides, Journal of the Chemical Society, 1988, (9), 2663-74

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux

Referenz

- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Peracetic acid

Referenz

- Peracetic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt

Referenz

- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant, Journal of the American Chemical Society, 2007, 129(51), 15964-15972

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C

Referenz

- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess, Angewandte Chemie, 2008, 47(10), 1887-1889

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Referenz

- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water

Referenz

- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins, Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

tert-Butyl Oxirane-2-carboxylate Verwandte Literatur

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

92223-80-8 (tert-Butyl Oxirane-2-carboxylate) Verwandte Produkte

- 227963-72-6(METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE)

- 396720-74-4(3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

- 1803792-92-8(Ethyl 4-cyano-3-fluoro-5-methoxybenzoate)

- 2172542-19-5(9-(1,2-thiazol-5-yl)-5-oxa-2,8-diazaspiro3.5nonane)

- 872508-12-8(tert-butyl N-(cyclopropylmethyl)-N-(1r,4r)-4-hydroxycyclohexylcarbamate)

- 25692-16-4(2-(2-chloroethyl)-1,3,5-trimethylbenzene)

- 1040644-49-2(N-(4-{3-[N-(4-fluorophenyl)methanesulfonamido]-2-hydroxypropoxy}phenyl)-N-methylacetamide)

- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)

- 2757082-56-5((R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole)

- 1393477-19-4(Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

Reinheit:99%

Menge:25g

Preis ($):346.0